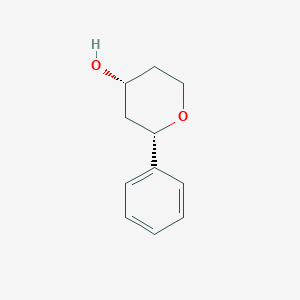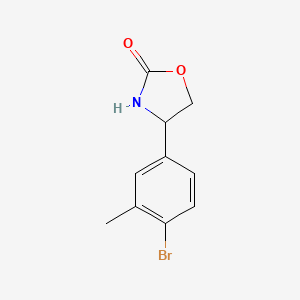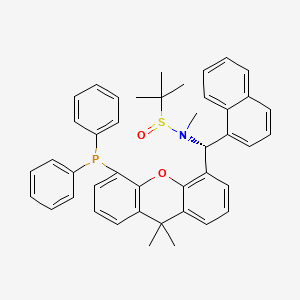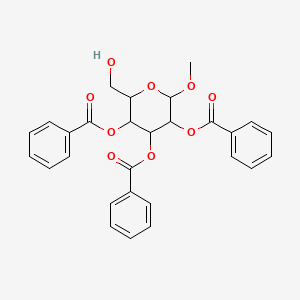
rac-(2R,4S)-2-phenyloxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,4S)-2-phenyloxan-4-ol is a chiral compound that belongs to the class of oxanols It is characterized by the presence of a phenyl group attached to the oxane ring, which contributes to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-2-phenyloxan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a phenylating agent under controlled conditions. For example, the reaction of 2-oxanone with phenylmagnesium bromide in the presence of a catalyst can yield this compound. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
rac-(2R,4S)-2-phenyloxan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phenyl group and the chiral centers in the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction typically occurs at room temperature and yields the corresponding oxanone derivative.
Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures.
Substitution: Substitution reactions involving this compound can be performed using nucleophiles such as halides or amines. These reactions often require the presence of a base and are conducted at elevated temperatures.
Major Products
The major products formed from these reactions include oxanone derivatives, reduced oxanols, and substituted oxanols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
rac-(2R,4S)-2-phenyloxan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding chiral recognition and binding in biological systems.
Medicine: this compound is investigated for its potential therapeutic properties. It is explored as a lead compound in drug discovery and development, particularly in the design of chiral drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of rac-(2R,4S)-2-phenyloxan-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and function. The presence of chiral centers in the molecule allows for selective binding to chiral targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
rac-(2R,4S)-2-phenyloxan-4-ol can be compared with other similar compounds, such as:
rac-(2R,4S)-2-(Aminomethyl)oxan-4-ol: This compound has an aminomethyl group instead of a phenyl group, leading to different chemical and biological properties.
rac-(2R,4S)-4-(2-methylpropyl)piperidine-2-carboxylic acid: This compound features a piperidine ring and a carboxylic acid group, which influence its reactivity and applications.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
(2S,4R)-2-phenyloxan-4-ol |
InChI |
InChI=1S/C11H14O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1 |
Clave InChI |
VPXLNWRTGPPGRS-MNOVXSKESA-N |
SMILES isomérico |
C1CO[C@@H](C[C@@H]1O)C2=CC=CC=C2 |
SMILES canónico |
C1COC(CC1O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((3aR,4S,7S,8R,8aR)-4-(Hydroxymethyl)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-d]oxepin-8-yl)acetamide](/img/structure/B13640616.png)



![3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13640636.png)

![Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate](/img/structure/B13640643.png)
![6-Oxabicyclo[3.2.1]octan-2-ylmethanamine](/img/structure/B13640648.png)





